4-(Trifluoroacetyl)-1,4-oxazepan-7-one
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Overview
Description
4-(Trifluoroacetyl)-1,4-oxazepan-7-one is a chemical compound that belongs to the class of trifluoroacetylated heterocycles This compound is characterized by the presence of a trifluoroacetyl group attached to an oxazepan ring The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoroacetyl)-1,4-oxazepan-7-one typically involves the reaction of an appropriate oxazepan precursor with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetylating agent. Common solvents used in this reaction include dichloromethane or chloroform. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to enhance the electrophilicity of the trifluoroacetylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoroacetyl)-1,4-oxazepan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, where nucleophiles such as amines or thiols can replace the trifluoroacetyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Trifluoroacetyl)-1,4-oxazepan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the oxazepan ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a trifluoroacetyl group.
Trifluoroacetic acid: A simpler compound with a trifluoroacetyl group attached to a carboxylic acid.
Trifluoroacetyl chloride: A reactive intermediate used in the synthesis of trifluoroacetylated compounds.
Uniqueness
4-(Trifluoroacetyl)-1,4-oxazepan-7-one is unique due to the combination of the trifluoroacetyl group and the oxazepan ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. The presence of the oxazepan ring also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties .
Properties
CAS No. |
286432-58-4 |
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Molecular Formula |
C7H8F3NO3 |
Molecular Weight |
211.14 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)-1,4-oxazepan-7-one |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(13)11-2-1-5(12)14-4-3-11/h1-4H2 |
InChI Key |
MCDOLXKDHTVEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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